molecular formula C11H11Cl3N4 B1139317 TH287 (hydrochloride)

TH287 (hydrochloride)

Cat. No.: B1139317
M. Wt: 305.6 g/mol
InChI Key: YBLIJWDQSUDCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TH 287 hydrochloride involves several steps. The preparation method for in vivo formula includes dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and consistency.

Chemical Reactions Analysis

TH 287 hydrochloride undergoes various chemical reactions, primarily involving its interaction with oxidized deoxynucleoside triphosphates. These reactions lead to the incorporation of these oxidized molecules into DNA, causing DNA damage and cytotoxicity . Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions are damaged DNA strands, which ultimately lead to cell death.

Mechanism of Action

TH 287 hydrochloride exerts its effects by inhibiting the enzyme MTH1. This inhibition prevents the enzyme from hydrolyzing oxidized deoxynucleoside triphosphates, leading to their incorporation into DNA. The accumulation of these oxidized molecules in DNA causes DNA damage, which triggers cytotoxicity and therapeutic responses in cancer cells . The molecular targets involved in this process include MTH1 and the pathways related to DNA repair and cell death .

Comparison with Similar Compounds

TH 287 hydrochloride is unique in its high selectivity and potency towards MTH1. Similar compounds include:

These compounds, while also targeting DNA synthesis and repair, differ in their specific mechanisms and targets, highlighting the uniqueness of TH 287 hydrochloride in its selective inhibition of MTH1.

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLIJWDQSUDCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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